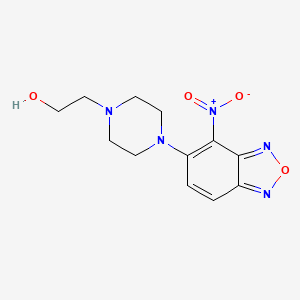![molecular formula C7H12N2O B3023468 (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868551-69-3](/img/structure/B3023468.png)
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Übersicht
Beschreibung
“(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” is a chemical compound with the CAS Number: 868551-69-3 . It is used as a building block in research . The molecular weight of this compound is 140.19 .
Molecular Structure Analysis
The IUPAC name for this compound is (3aR,7aR)-octahydro-3H-pyrrolo [3,4-c]pyridin-3-one . The InChI code for this compound is 1S/C7H12N2O/c10-7-6-4-8-2-1-5 (6)3-9-7/h5-6,8H,1-4H2, (H,9,10)/t5-,6-/m0/s1 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
1H-pyrrolo[3,4-c]pyridin-3-one derivatives have been extensively studied for their potential as therapeutic agents. Researchers have explored their biological activity against various targets, including enzymes, receptors, and proteins. These compounds can serve as lead structures for developing novel drugs in areas such as cancer, inflammation, and infectious diseases .
Anticancer Agents
Several 1H-pyrrolo[3,4-c]pyridin-3-one derivatives exhibit promising anticancer properties. They may interfere with cell cycle regulation, inhibit tumor growth, or modulate signaling pathways. Researchers continue to explore their potential as chemotherapeutic agents .
Protein Degradation (PROTACs)
The compound’s rigid structure makes it suitable as a linker in PROTACs (PROteolysis TAgeting Chimeras). PROTACs are designed to selectively degrade specific proteins by recruiting E3 ubiquitin ligases. Incorporating 1H-pyrrolo[3,4-c]pyridin-3-one-based linkers enhances the stability and efficacy of these protein degraders .
Neurological Disorders
Studies have investigated the impact of 1H-pyrrolo[3,4-c]pyridin-3-one derivatives on neurological conditions. These compounds may modulate neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
The anti-inflammatory potential of 1H-pyrrolo[3,4-c]pyridin-3-one derivatives has been explored. They may inhibit pro-inflammatory cytokines, enzymes (such as COX-2), or other mediators involved in inflammatory responses .
Antiviral Activity
Researchers have investigated the antiviral properties of 1H-pyrrolo[3,4-c]pyridin-3-one derivatives. These compounds may interfere with viral replication, attachment, or entry into host cells. Their potential against RNA and DNA viruses is an active area of study .
Eigenschaften
IUPAC Name |
(3aR,7aR)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717640 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one | |
CAS RN |
868552-09-4 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





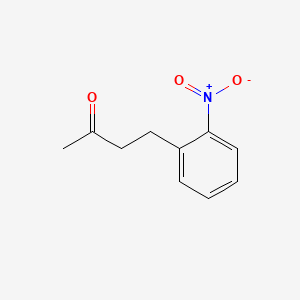
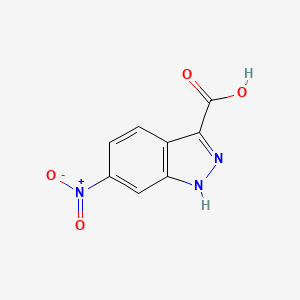

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)
![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
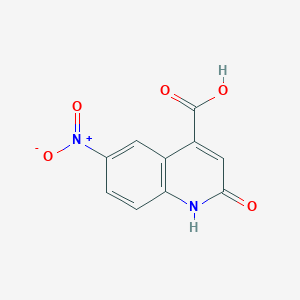
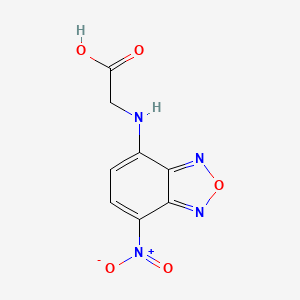

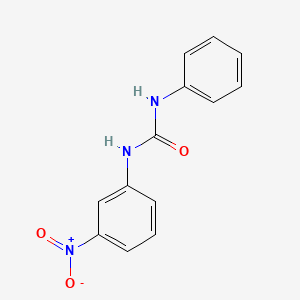
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
